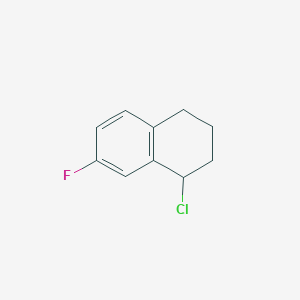

1-Chloro-7-fluoro-1,2,3,4-tetrahydronaphthalene

Description

1-Chloro-7-fluoro-1,2,3,4-tetrahydronaphthalene (CAS: 1082399-51-6) is a halogenated tetrahydronaphthalene derivative featuring a chlorine atom at position 1 and a fluorine atom at position 7 on the aromatic ring. Its molecular formula is C₁₀H₁₀ClF, with a molecular weight of 184.64 g/mol. The InChI identifier is InChI=1S/C10H10ClF/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h4-6,10H,1-3H2, confirming its bicyclic structure with partial saturation in the tetrahydronaphthalene backbone .

Properties

IUPAC Name |

1-chloro-7-fluoro-1,2,3,4-tetrahydronaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClF/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h4-6,10H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVIYKNIXUJMCHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=CC(=C2)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Chloro-7-fluoro-1,2,3,4-tetrahydronaphthalene typically involves halogenation reactions. One common method is the selective chlorination and fluorination of tetrahydronaphthalene. The reaction conditions often include the use of halogenating agents such as chlorine gas (Cl2) and fluorine gas (F2) or their derivatives under controlled temperature and pressure conditions .

Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield. For example, the use of Lewis acids like aluminum chloride (AlCl3) can facilitate the halogenation process. The reaction is typically carried out in an inert solvent such as dichloromethane (CH2Cl2) to ensure the stability of the intermediate compounds .

Chemical Reactions Analysis

1-Chloro-7-fluoro-1,2,3,4-tetrahydronaphthalene undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with lithium aluminum hydride produces alcohols.

Scientific Research Applications

1-Chloro-7-fluoro-1,2,3,4-tetrahydronaphthalene has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique halogenated structure makes it a valuable building block for the development of new chemical compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

Medicine: In medicinal chemistry, 1-Chloro-7-fluoro-1,2,3,4-tetrahydronaphthalene is explored for its potential as a pharmacophore in drug design. Its derivatives may exhibit therapeutic effects against certain diseases.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-7-fluoro-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets. The halogen atoms (chlorine and fluorine) can form strong bonds with biological macromolecules, affecting their function. For example, the compound may inhibit the activity of enzymes by binding to their active sites, thereby disrupting metabolic pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s derivatives .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between 1-chloro-7-fluoro-1,2,3,4-tetrahydronaphthalene and related compounds:

Physicochemical Properties

- Partition Coefficients : The partition coefficient (logP) of YAU-17 between chloroform and phosphate buffer correlates with its anesthetic activity, emphasizing the role of lipophilicity in drug design . For the target compound, the presence of chlorine and fluorine (which increase hydrophobicity and electronegativity, respectively) may influence its solubility and membrane permeability.

Biological Activity

1-Chloro-7-fluoro-1,2,3,4-tetrahydronaphthalene (CAS Number: 1082399-51-6) is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant studies that highlight its pharmacological significance.

- Molecular Formula : C10H10ClF

- Molecular Weight : 184.64 g/mol

- SMILES Notation : Fc1ccc2c(c1)C(Cl)CCC2

This compound features a naphthalene core substituted with a chlorine atom and a fluorine atom, which may influence its biological interactions.

Antitumor Activity

Recent studies have explored the antitumor potential of compounds similar to 1-chloro-7-fluoro-1,2,3,4-tetrahydronaphthalene. Research indicates that halogenated naphthalene derivatives can exhibit significant cytotoxicity against various cancer cell lines. For instance:

- Case Study : A related compound demonstrated an IC50 value of 1.61 µg/mL against certain cancer cell lines, suggesting that structural modifications such as halogen substitutions can enhance antitumor efficacy .

Antimicrobial Properties

Halogenated compounds often exhibit antimicrobial properties. The presence of chlorine and fluorine in 1-chloro-7-fluoro-1,2,3,4-tetrahydronaphthalene may contribute to its effectiveness against bacterial strains:

- Research Findings : Studies on similar compounds showed promising antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 93.7 to 46.9 µg/mL against Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

The biological activity of halogenated naphthalene derivatives can be significantly influenced by their molecular structure. Key points include:

- Electrostatic Interactions : The presence of electronegative atoms like chlorine and fluorine enhances interactions with biological targets, potentially increasing potency.

- Hydrophobicity : The hydrophobic nature of the naphthalene ring aids in membrane permeability, facilitating cellular uptake.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.